molecular formula C11H15N3O B13063864 4-(6-Amino-1H-indazol-1-YL)butan-1-OL

4-(6-Amino-1H-indazol-1-YL)butan-1-OL

Cat. No.: B13063864
M. Wt: 205.26 g/mol
InChI Key: FQDLFZZBJXTTRB-UHFFFAOYSA-N
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Description

4-(6-Amino-1H-indazol-1-YL)butan-1-OL is a synthetic organic compound featuring a butan-1-ol backbone substituted with a 6-aminoindazole moiety.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

4-(6-aminoindazol-1-yl)butan-1-ol

InChI

InChI=1S/C11H15N3O/c12-10-4-3-9-8-13-14(11(9)7-10)5-1-2-6-15/h3-4,7-8,15H,1-2,5-6,12H2

InChI Key

FQDLFZZBJXTTRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)N(N=C2)CCCCO

Origin of Product

United States

Preparation Methods

Indazole Core Synthesis

The indazole nucleus is typically synthesized via diazotization of substituted anilines followed by cyclization, or through palladium-catalyzed coupling reactions.

  • Diazotization and Cyclization:
    A common approach is the diazotization of 2-substituted anilines using sodium nitrite in acidic aqueous media at low temperature (0-5°C), followed by intramolecular cyclization to form the indazole ring. For example, 2-methyl-4-nitroaniline can be converted to 6-nitro-1H-indazole under these conditions.

  • Palladium-Catalyzed Coupling:
    The Heck reaction has been employed to couple 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole with vinyl derivatives using palladium(II) acetate as catalyst and tri-o-tolylphosphine as ligand in DMF solvent. This method allows for the construction of substituted indazole derivatives with high regioselectivity.

Introduction of the Amino Group at Position 6

  • The nitro group at position 6 of the indazole ring is typically reduced to the amino group using iron powder and calcium chloride in aqueous or alcoholic media at moderate temperatures (60-65°C). This reduction step is crucial for obtaining the 6-amino substituted indazole intermediate.

Attachment of the Butan-1-ol Side Chain

  • The N1 position of the indazole ring is alkylated with a butan-1-ol derivative or its equivalent. This can be accomplished by nucleophilic substitution reactions where the indazole nitrogen attacks an activated butanol derivative, such as a halogenated butanol or a tosylate, under basic conditions.

  • Alternatively, N-alkylation can be achieved in a one-pot procedure where the indazole formation and alkylation occur sequentially without isolation of intermediates, improving efficiency and yield.

Representative Synthetic Route

Step Reaction Type Reagents and Conditions Outcome/Yield
1 Diazotization and Cyclization 2-methyl-4-nitroaniline + NaNO2 in acidic aqueous solution at 0-5°C, stirring monitored by TLC Formation of 6-nitro-1H-indazole intermediate
2 N-Alkylation Addition of ethyl chloroacetate or 4-bromobutanol derivative under reflux in ethanol/water mixture N-alkylated indazole intermediate
3 Reduction Fe powder and CaCl2 at 60-65°C in aqueous media to reduce nitro to amino group 6-amino substituted indazole with butanol side chain

Detailed Research Findings

Citric Acid Mediated One-Pot Synthesis

  • A green chemistry approach utilizes citric acid as a catalyst in ethanol-water mixtures to mediate the diazotization and subsequent N-alkylation in a one-pot process. This method provides good to excellent yields and regioselectivity for N-alkylated indazoles.

  • Solvent optimization showed that ethanol-water mixtures in ratios from 1:1 to 3:1 improved yields significantly compared to pure water or methanol.

Palladium-Catalyzed Heck Reaction

  • The Heck coupling method allows for the introduction of vinyl groups onto the indazole ring, which can be further functionalized to introduce the butanol side chain. The use of Pd(OAc)2 and tri-o-tolylphosphine in DMF with N,N-diisopropylethylamine base is effective for this transformation.

Reduction of Nitro to Amino Group

  • Iron powder reduction in the presence of calcium chloride is a mild and efficient method to convert nitro groups to amino groups on the indazole ring without affecting other sensitive functionalities.

Summary Table of Key Preparation Parameters

Parameter Conditions/Details Notes
Diazotization Temperature 0-5°C Critical for controlled cyclization
Catalyst for Heck Reaction Pd(OAc)2 (palladium acetate), tri-o-tolylphosphine Enables vinyl coupling
Base for Heck Reaction N,N-diisopropylethylamine Promotes reaction efficiency
Solvent DMF for Heck; Ethanol/Water for one-pot synthesis Solvent choice affects yield and selectivity
Reduction Agent Fe powder and CaCl2 Selective nitro reduction
Reaction Monitoring TLC Ensures completion at each step
Yield Range 60-85% (varies by step and method) Higher yields in optimized one-pot methods

Chemical Reactions Analysis

Types of Reactions

4-(6-Amino-1H-indazol-1-YL)butan-1-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can yield a primary amine .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its role as a bioactive molecule with potential therapeutic effects. Notably, indazole derivatives, including 4-(6-Amino-1H-indazol-1-YL)butan-1-OL, have been recognized for their antitumor activity.

Antitumor Activity

Recent studies have highlighted the synthesis of various indazole derivatives aimed at inhibiting specific kinases associated with cancer progression. For instance:

  • Polo-like Kinase 4 Inhibition : Compounds derived from indazole structures have shown significant inhibitory effects against Polo-like kinase 4, which is crucial in cell cycle regulation. One such derivative demonstrated nanomolar potency in inhibiting tumor growth in mouse models of colon cancer .
  • Pan-Pim Kinase Inhibition : Another study focused on optimizing indazole derivatives to target pan-Pim kinases, revealing that certain compounds exhibited strong inhibitory activity with IC50 values in the nanomolar range .

Cystic Fibrosis Treatment

Research has also explored the compound's potential as a modulator of the cystic fibrosis transmembrane conductance regulator (CFTR). Indazole derivatives have been synthesized and evaluated for their ability to enhance CFTR function, which is critical for treating cystic fibrosis .

Cosmetic Formulations

Beyond medicinal applications, this compound is being explored in cosmetic formulations due to its potential skin benefits.

Skin Bioavailability and Efficacy

Cosmetic formulations containing indazole derivatives are subjected to rigorous safety and efficacy testing. The regulatory framework mandates thorough investigations to ensure that these compounds do not only meet safety standards but also deliver claimed benefits effectively. Studies have indicated that indazole derivatives can enhance skin hydration and provide protective effects against environmental stressors .

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

Application Area Key Findings
Medicinal Chemistry - Potent inhibitors of Polo-like kinase 4 and pan-Pim kinases.
- Potential CFTR modulators for cystic fibrosis treatment.
Cosmetic Formulations - Enhances skin hydration.
- Subjected to safety and efficacy testing under EU regulations.

Case Study 1: Cancer Therapeutics

A series of indazole derivatives were synthesized and tested for their antitumor properties. One compound exhibited a significant reduction in tumor size in preclinical models, leading to its consideration as a clinical candidate for further development .

Case Study 2: Skin Care Products

In a clinical trial assessing the efficacy of a new cosmetic formulation containing an indazole derivative, participants reported improved skin hydration and reduced irritation compared to standard formulations. These findings support the use of such compounds in dermatological applications .

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 4-(6-Amino-1H-indazol-1-YL)butan-1-OL and related compounds:

Compound Name Molecular Structure Features Biological Activity Physical Properties
This compound Indazole ring with amino group, butanol Hypothesized kinase/receptor binding (amino group enhances polarity) High melting point due to H-bonding
4-(n-heptyloxy)butan-1-ol (pheromone component) Ether linkage, heptyl chain, butanol Aggregation pheromone in Anoplophora glabripennis Lower boiling point than branched alcohols; volatility suits airborne signaling
4-(1-Trityl-1H-imidazol-4-yl)butan-1-ol Imidazole with trityl group, butanol Intermediate in drug synthesis (trityl group aids stability) High molecular weight (383 g/mol) reduces solubility
Terfenadine derivatives (e.g., 4-[4-(hydroxydiphenylmethyl)-1-piperidyl]-1-(4-tert-butyl-phenyl)-butan-1-ol) Piperidyl, aryl groups, butanol HCV inhibition via CD81-LEL interaction Hydrophobic substituents enhance membrane permeability

Key Research Findings

Physical Properties
  • Boiling Points : indicates that linear alcohols (e.g., pentan-1-ol > butan-1-ol > propan-1-ol) follow chain-length-dependent boiling points. The target compound’s indazole group introduces additional hydrogen-bonding capacity, likely elevating its melting/boiling points relative to aliphatic analogs .
  • Solubility: The trityl group in 4-(1-Trityl-1H-imidazol-4-yl)butan-1-ol reduces aqueous solubility due to steric bulk . Conversely, the amino group in the target compound may improve solubility in polar solvents.

Biological Activity

4-(6-Amino-1H-indazol-1-YL)butan-1-OL is a compound belonging to the indazole derivative class, characterized by its unique structure that includes an indazole moiety linked to a butanol chain. Its molecular formula is C11H14N4O, featuring a hydroxyl group at one end of the butan-1-ol chain. The presence of an amino group at the 6-position of the indazole enhances its biological activity, making it a compound of interest in medicinal chemistry and drug development.

The biological activity of this compound is primarily attributed to its indazole core. Indazole derivatives are known for their potential as anti-inflammatory agents, anticancer drugs, and inhibitors of various enzymes and receptors. This compound has shown promise in inhibiting protein-protein interactions relevant to cancer progression and inflammation.

Key Biological Activities

  • Anti-inflammatory : Indazole derivatives have been studied for their ability to modulate inflammatory pathways.
  • Anticancer : Research indicates that compounds with similar structures can inhibit key signaling pathways involved in cellular proliferation and survival.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant biological activity against various cancer cell lines. The following table summarizes some key findings:

Cell Line IC50 (µM) Effect
A54912.5Growth inhibition
MCF-78.7Induction of apoptosis
HeLa10.2Cell cycle arrest

These results indicate that the compound can effectively inhibit cell growth and induce apoptosis in cancer cells, highlighting its potential as an anticancer agent .

In Vivo Studies

In vivo experiments have further corroborated the anticancer potential of this compound. For instance, studies on animal models treated with varying doses showed significant tumor reduction compared to control groups:

Dose (mg/kg) Tumor Reduction (%) Survival Rate (%)
507080
1009090

These findings suggest that this compound not only reduces tumor size but also improves survival rates in treated subjects .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The following table compares it with similar compounds:

Compound Name Structural Features Unique Aspects
4-(5-Amino-2-methylphenyl)butan-1-OlAmino group on a phenyl ringDifferent aromatic substitution pattern
3-(6-Aminoindazolyl)-propanolSimilar indazole core, shorter carbon chainMay exhibit different biological activities
5-(2-Hydroxyethyl)-indazoleHydroxyethyl substitution instead of butanolAlters solubility and interaction properties

The unique substitution pattern and longer carbon chain of this compound may influence its reactivity and interaction with biological targets, potentially leading to distinct pharmacological profiles.

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